1H-pyrrol-1-ylacetic acid
Overview
Description
1H-pyrrol-1-ylacetic acid is a useful research compound. Its molecular formula is C6H7NO2 and its molecular weight is 125.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50134. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Novel Routes to Pyrroles and Furan Synthesis
- A study by Friedrich, Wächtler, and Meijere (2002) explored a novel synthesis method for 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates. This method also led to the creation of substituted methyl pyrrol-1-ylacetates, showcasing the versatility of 1H-pyrrol-1-ylacetic acid derivatives in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).
Synthesis of Complex Alkaloids and Indoloisoquinolines
- The synthesis of complex alkaloids using this compound derivatives was demonstrated by Lötter et al. (2007). They successfully synthesized indolo[2,1-a]isoquinoline and pyrrolo[2,1-a]isoquinoline nuclei, highlighting the compound's application in crafting intricate molecular structures (Lötter et al., 2007).
Application in Organic Conductors
- A study by Ho-Hoang et al. (1996) focused on the synthesis and characterization of poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid esters. These materials exhibited ionoselective or enantioselective properties, making them potentially useful in electronic applications (Ho-Hoang et al., 1996).
Corrosion Inhibition
- Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives and investigated their effectiveness as corrosion inhibitors for carbon steel. Their study demonstrates the potential of this compound derivatives in industrial applications to protect metals from corrosion (Zarrouk et al., 2015).
Anion Receptors and Sensors
- Anzenbacher et al. (2000) utilized this compound derivatives to create neutral anion receptors with enhanced affinity for anions like fluoride and chloride. This study suggests potential applications in environmental monitoring and chemical sensing (Anzenbacher et al., 2000).
Electrochemical and Spectroscopic Properties
- Mert, Demir, and Cihaner (2013) synthesized an etheric member of N-linked polybispyrroles based on this compound. Their study focused on the electrochemical and spectroscopic properties of these compounds, indicating potential applications in electronic and sensing technologies (Mert, Demir, & Cihaner, 2013).
Antimicrobial Agents
- Hublikar et al. (2019) synthesized novel pyrrole derivatives using (E)-methyl 1H-pyrrole-3-carboxylate and evaluated their antimicrobial activities. This study highlights the potential of this compound derivatives in developing new antimicrobial agents (Hublikar et al., 2019).
Safety and Hazards
For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 1H-pyrrol-1-ylacetic acid .
Relevant Papers One relevant paper is “A New Pyrrole Alkaloid from Leccinum Extremiorientale” which discusses the isolation of a new pyrrole alkaloid 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid from the fruiting bodies of Leccinum extremiorientale .
Mechanism of Action
Target of Action
A structural analog of this compound, a 1h-pyrrolo[2,3-b]pyridine derivative, has been reported to have potent activities againstFibroblast Growth Factor Receptors (FGFR1, 2, and 3) . FGFRs play an essential role in various types of tumors, making them an attractive target for cancer therapy .
Mode of Action
Based on the structural analog, it can be inferred that the compound might interact with its targets (fgfrs) and inhibit their activity . This inhibition could lead to the disruption of the FGFR signaling pathway, which is often abnormally activated in various types of cancers .
Biochemical Pathways
The FGFR signaling pathway is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by 1H-pyrrol-1-ylacetic acid could potentially disrupt these downstream effects.
Result of Action
Based on the structural analog, it can be inferred that the compound might inhibit cell proliferation, induce apoptosis, and significantly inhibit the migration and invasion of cancer cells .
Properties
IUPAC Name |
2-pyrrol-1-ylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c8-6(9)5-7-3-1-2-4-7/h1-4H,5H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRZYRWWZQCZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50287288 | |
Record name | 1h-pyrrole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19167-98-7 | |
Record name | 19167-98-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50134 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1h-pyrrole-1-acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50287288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Pyrrol-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-Pyrrole-1-acetic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QV5TE365X8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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